molecular formula C7H5Cl2NO B2962352 3,5-Dichlorobenzaldehyde oxime CAS No. 93033-57-9

3,5-Dichlorobenzaldehyde oxime

Cat. No.: B2962352
CAS No.: 93033-57-9
M. Wt: 190.02
InChI Key: AVZFLLLFEIZFGB-ONNFQVAWSA-N
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Description

3,5-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldehyde where the aldehyde group is converted to an oxime group, and the benzene ring is substituted with chlorine atoms at the 3 and 5 positions.

Mechanism of Action

. The parent compound, 3,5-Dichlorobenzaldehyde, has a molecular weight of 175.012 .

Oximes, in general, are used in organic chemistry as protective groups for carbonyl groups and also as reagents in the preparation of amines . The specific roles and interactions of “3,5-Dichlorobenzaldehyde oxime” would depend on the context in which it is used, such as the type of reaction or the other compounds present.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol solvent under reflux conditions for a few hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may involve additional steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzaldehyde oxime
  • 3,4-Dichlorobenzaldehyde oxime
  • 2,6-Dichlorobenzaldehyde oxime

Comparison: 3,5-Dichlorobenzaldehyde oxime is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical behavior in reactions .

Properties

IUPAC Name

(NE)-N-[(3,5-dichlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZFLLLFEIZFGB-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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